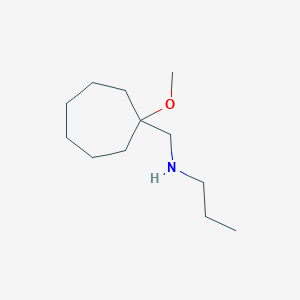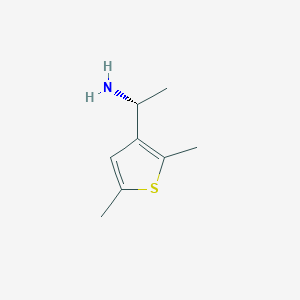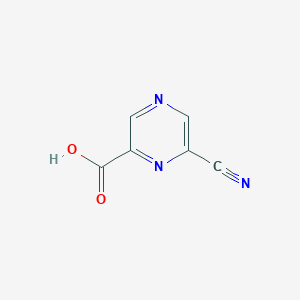
6-Cyanopyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazine family. Pyrazines are aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a cyano group at position 6 and a carboxylic acid group at position 2 makes this compound a versatile compound with significant applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Cyanopyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the biotransformation of 2-cyanopyrazine using Agrobacterium sp. DSM 6336. This process involves a two-enzyme-step bioconversion, resulting in a high yield of the desired product . Another method includes the chemical synthesis from pyrazine derivatives, where specific functional groups are introduced through controlled reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized fermentation processes. By developing a fermentation process for the bioconversion of 2-cyanopyrazine, a product concentration of 286 mM (40 g/L) can be achieved . This method is preferred due to its high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyanopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazinecarboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Thionyl chloride (SOCl2) is used for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Aminopyrazine derivatives.
Substitution: Acid chlorides and other substituted pyrazines.
Aplicaciones Científicas De Investigación
6-Cyanopyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-cyanopyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculous activity, the compound is believed to inhibit the synthesis of nucleic acids in Mycobacterium tuberculosis, thereby preventing bacterial growth . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with bacterial metabolism is well-documented.
Comparación Con Compuestos Similares
- 2-Pyrazinecarboxylic acid
- 2,3-Pyrazinedicarboxylic acid
- 5-Hydroxypyrazine-2-carboxylic acid
Comparison: 6-Cyanopyrazine-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical properties and reactivity. Compared to 2-pyrazinecarboxylic acid and 2,3-pyrazinedicarboxylic acid, the cyano group in this compound enhances its potential as a precursor for synthesizing more complex molecules . Additionally, its biotransformation to 5-hydroxypyrazine-2-carboxylic acid highlights its versatility in producing valuable intermediates for pharmaceutical applications .
Propiedades
Fórmula molecular |
C6H3N3O2 |
|---|---|
Peso molecular |
149.11 g/mol |
Nombre IUPAC |
6-cyanopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11) |
Clave InChI |
MIRFYEVWVDYVAM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)C(=O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


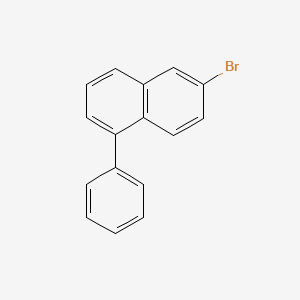
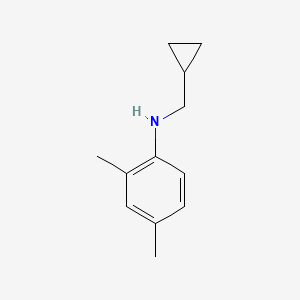

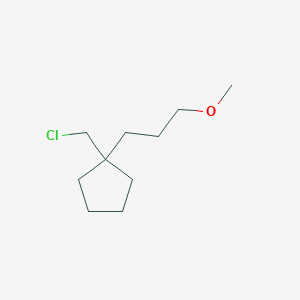
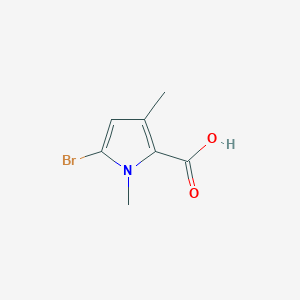
![tert-butyl (4Z)-3,3-dimethyl-4-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate](/img/structure/B13644617.png)
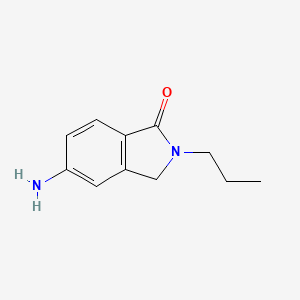
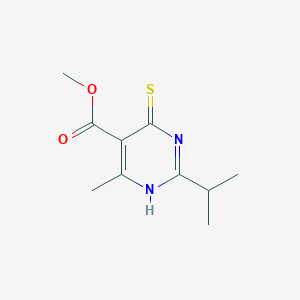
![{4-[(3-Chlorophenyl)methoxy]-3-methylphenyl}boronic acid](/img/structure/B13644629.png)
